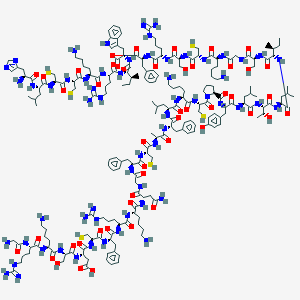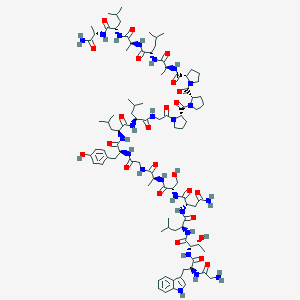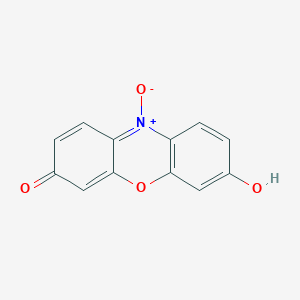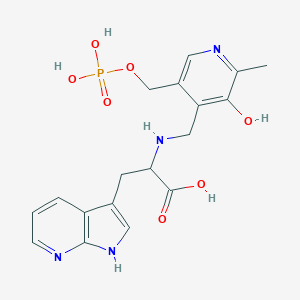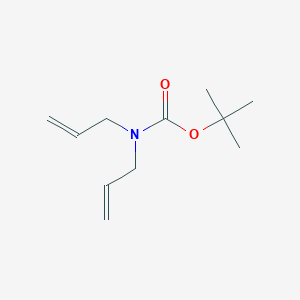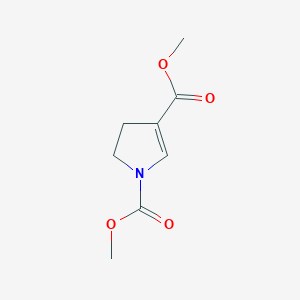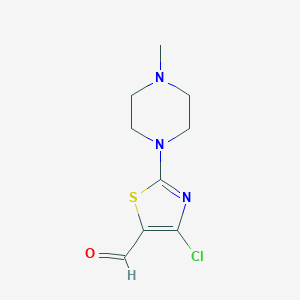![molecular formula C9H10N2 B115901 4-Ethylpyrrolo[1,2-a]pyrazine CAS No. 158945-92-7](/img/structure/B115901.png)
4-Ethylpyrrolo[1,2-a]pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethylpyrrolo[1,2-a]pyrazine is a heterocyclic organic compound that has been widely studied for its potential biological and pharmaceutical applications. It is a bicyclic compound that contains a pyrazine ring fused with a pyrrole ring, and it has a molecular formula of C8H8N2. This compound has attracted the attention of researchers due to its unique structure and potential therapeutic properties.
Mecanismo De Acción
The mechanism of action of 4-Ethylpyrrolo[1,2-a]pyrazine is not fully understood. However, studies have suggested that it may act by inhibiting certain enzymes or signaling pathways that are involved in cancer cell growth and proliferation. It may also induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria and fungi, making it a potential candidate for antimicrobial therapy. It has also been shown to reduce inflammation in animal models, suggesting that it may have anti-inflammatory properties. In addition, it has been shown to have a low toxicity profile, making it a relatively safe compound for use in laboratory experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 4-Ethylpyrrolo[1,2-a]pyrazine is its low toxicity profile, which makes it a safe compound for use in laboratory experiments. It is also relatively easy to synthesize, which makes it accessible to researchers. However, one of the limitations of this compound is its limited solubility in water, which may make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on 4-Ethylpyrrolo[1,2-a]pyrazine. One direction is to further investigate its potential applications in cancer therapy. Studies have shown that this compound can inhibit the growth of certain types of cancer cells, and further research may lead to the development of new cancer treatments. Another direction is to investigate its potential applications in antimicrobial therapy. Studies have shown that this compound can inhibit the growth of certain bacteria and fungi, and further research may lead to the development of new antimicrobial agents. Finally, future research may focus on developing new synthesis methods for this compound that are more efficient and cost-effective.
Aplicaciones Científicas De Investigación
4-Ethylpyrrolo[1,2-a]pyrazine has been extensively studied for its potential applications in the pharmaceutical industry. It has been shown to have antimicrobial, anti-inflammatory, and anticancer properties. Studies have also shown that this compound can inhibit the growth of certain types of cancer cells, making it a potential candidate for cancer therapy.
Propiedades
Número CAS |
158945-92-7 |
|---|---|
Fórmula molecular |
C9H10N2 |
Peso molecular |
146.19 g/mol |
Nombre IUPAC |
4-ethylpyrrolo[1,2-a]pyrazine |
InChI |
InChI=1S/C9H10N2/c1-2-8-6-10-7-9-4-3-5-11(8)9/h3-7H,2H2,1H3 |
Clave InChI |
AZUPDJOGIIPFHF-UHFFFAOYSA-N |
SMILES |
CCC1=CN=CC2=CC=CN21 |
SMILES canónico |
CCC1=CN=CC2=CC=CN21 |
Sinónimos |
Pyrrolo[1,2-a]pyrazine, 4-ethyl- (9CI) |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methoxy-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B115822.png)
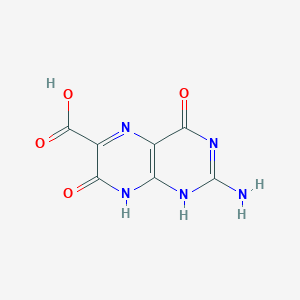

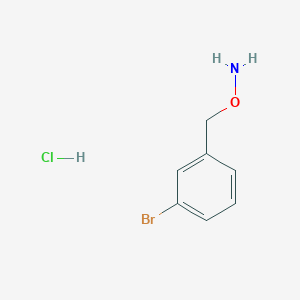
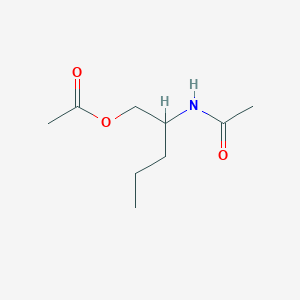
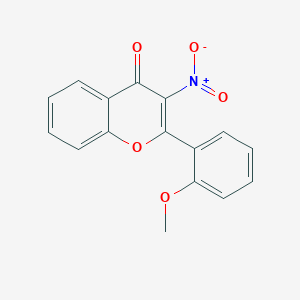
![6-amino-5-methyl-4H-benzo[1,4]oxazin-3-one](/img/structure/B115835.png)
